Ethyl (S)-2-hydroxy-3-methylbutyrate-d5
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Overview
Description
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is a deuterated analog of ethyl (S)-2-hydroxy-3-methylbutyrate, where five hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which makes it useful in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-2-hydroxy-3-methylbutyrate-d5 typically involves the esterification of (S)-2-hydroxy-3-methylbutyric acid with deuterated ethanol (CD3CD2OD). The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The deuterated ethanol used in the process is often produced through the catalytic exchange of hydrogen with deuterium in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Formation of ethyl (S)-2-oxo-3-methylbutyrate.
Reduction: Formation of ethyl (S)-2-hydroxy-3-methylbutanol.
Substitution: Formation of ethyl (S)-2-chloro-3-methylbutyrate.
Scientific Research Applications
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: In tracer studies to investigate metabolic processes and enzyme activities.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a reference standard in quality control and analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl (S)-2-hydroxy-3-methylbutyrate-d5 involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The deuterium atoms provide a unique isotopic signature that allows for precise tracking and analysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 can be compared with other similar compounds such as:
Ethyl (S)-2-hydroxy-3-methylbutyrate: The non-deuterated analog, which lacks the isotopic labeling.
Ethyl ®-2-hydroxy-3-methylbutyrate: The enantiomer with the opposite stereochemistry.
Ethyl 2-hydroxybutyrate: A similar compound with a different alkyl chain.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and research applications, such as increased stability and the ability to distinguish between different metabolic pathways.
Properties
Molecular Formula |
C7H14O3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1/i1D3,4D2 |
InChI Key |
IZRVEUZYBVGCFC-RQJVAGHESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)O |
Canonical SMILES |
CCOC(=O)C(C(C)C)O |
Origin of Product |
United States |
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